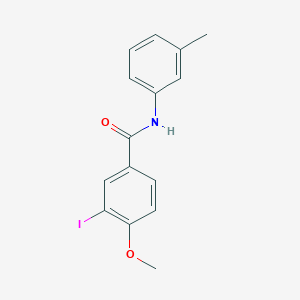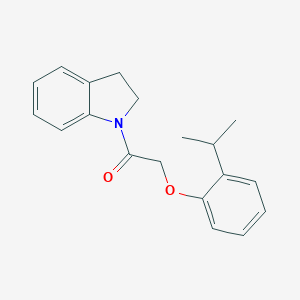![molecular formula C22H20Cl2N2O4S B320197 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320197.png)
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and ethylanilino sulfonyl groups, making it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-[(ethylanilino)sulfonyl]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of herbicides and plant growth regulators.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing inflammation.
Pathways Involved: The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
2-methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of a chlorine atom.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of dichlorophenoxy and ethylanilino sulfonyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C22H20Cl2N2O4S |
|---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-26(18-6-4-3-5-7-18)31(28,29)19-11-9-17(10-12-19)25-22(27)15-30-21-13-8-16(23)14-20(21)24/h3-14H,2,15H2,1H3,(H,25,27) |
InChI-Schlüssel |
XVFUCMBKLHCMEM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)
![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320124.png)
![2-(3-methylphenoxy)-N-(4-{[(3-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320126.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)

![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)


![1,4-Bis[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B320140.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B320141.png)
